3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride

Description

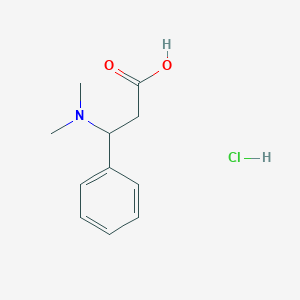

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride (CAS: Not explicitly provided; structurally inferred from ) is a tertiary amine derivative of phenylpropanoic acid. Its structure features a dimethylamino group (-N(CH₃)₂) at the β-position of the propanoic acid backbone and a phenyl ring at the same carbon, with the compound existing as a hydrochloride salt to enhance solubility and stability.

This compound is likely utilized as a pharmaceutical intermediate or building block in medicinal chemistry, given the prevalence of similar β-amino acid derivatives in drug development (e.g., β-phenylalanine analogs in ). Its hydrochloride form ensures water solubility, a critical feature for bioavailability in therapeutic applications .

Properties

IUPAC Name |

3-(dimethylamino)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)10(8-11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQZWCPAQWVRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC(=O)O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Condensation Followed by Methylation

The most direct synthesis begins with a one-pot condensation of benzaldehyde, malonic acid, and ammonium acetate in ethanol under reflux conditions. This reaction proceeds via a modified Knoevenagel mechanism, where malonic acid decarboxylates to form a cinnamic acid intermediate. Ammonium acetate introduces the amino group through nucleophilic attack at the β-position, yielding ethyl 3-amino-3-phenylpropanoate. Subsequent hydrolysis with sodium hydroxide liberates the carboxylic acid, and acidification with hydrochloric acid generates the amino acid hydrochloride salt.

To introduce the dimethylamino group, the primary amine undergoes Eschweiler-Clarke methylation . This involves refluxing the amino acid with formaldehyde and formic acid, which sequentially methylate the amine to a tertiary dimethylamino group. Final recrystallization from ethanol/ether yields the hydrochloride salt with reported purity >95%.

Key Conditions :

Reductive Amination of Nitro Precursors

An alternative route starts with the nitroaldol (Henry) reaction between benzaldehyde and nitromethane in basic ethanol, forming 3-nitro-3-phenylpropan-2-ol. Catalytic hydrogenation with Raney nickel under high-pressure H₂ (200–300 psi) reduces the nitro group to a primary amine. Subsequent dimethylation with formaldehyde and formic acid converts the amine to the dimethylamino derivative. Oxidation of the alcohol to the carboxylic acid (e.g., using Jones reagent) followed by HCl treatment yields the target compound.

Key Conditions :

- Nitroaldol Reaction : KOH/ethanol, −10°C to 25°C, 6–8 hours.

- Reduction : Raney nickel, H₂ (250 psi), 5 hours.

- Yield : 59–86% (reported for analogous structures).

Reaction Mechanisms

Knoevenagel Condensation and Amination

The one-pot method leverages malonic acid’s dual role as a carbon nucleophile and decarboxylation agent. Benzaldehyde undergoes condensation with malonic acid to form trans-cinnamic acid, which reacts with ammonium acetate’s ammonium ion. The amine attacks the α,β-unsaturated carbonyl, leading to β-amino acid formation via a Michael addition-like pathway.

Eschweiler-Clarke Methylation

This reaction proceeds through imine formation between formaldehyde and the primary amine, followed by hydride transfer from formic acid to generate the methylated amine. Two successive methylations yield the tertiary dimethylamino group:

$$

\text{R-NH}2 + 2 \text{HCHO} + 2 \text{HCOOH} \rightarrow \text{R-N(CH}3\text{)}2 + 2 \text{CO}2 + 2 \text{H}_2\text{O}

$$

Optimization Strategies

Solvent and Catalyst Selection

Yield Improvement

- Methylation Efficiency : Excess formaldehyde (2.5 eq.) ensures complete dimethylation, while controlled reflux prevents formic acid decomposition.

- Crystallization : Ethanol/ether mixtures (3:1) preferentially crystallize the hydrochloride salt, removing unreacted amines.

Comparative Analysis of Methods

Purification and Characterization

Crude products are purified via:

- Liquid-Liquid Extraction : Dichloromethane removes non-polar impurities.

- Recrystallization : Ethanol/ether mixtures yield white crystalline solids.

- Acid-Base Workup : HCl acidification ensures salt formation, enhancing stability.

Characterization relies on:

- Melting Point : 185–186°C (decomposes at 120°C).

- NMR : δ 2.4–2.6 (m, 6H, N(CH₃)₂), 3.1–3.3 (m, 1H, CH), 7.2–7.4 (m, 5H, Ar-H).

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-(dimethylamino)-3-phenylpropanoic acid, while reduction with lithium aluminum hydride can produce 3-(dimethylamino)-3-phenylpropanol.

Scientific Research Applications

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride has applications spanning across medicine, chemistry, biology, and industry. It is used as a building block in organic synthesis, as a reagent in the preparation of complex molecules, and in the study of enzyme interactions and biochemical assays. The compound has potential therapeutic properties and serves as an intermediate in the synthesis of pharmaceutical compounds. It is also utilized in the production of dyes, pigments, and other industrial chemicals.

Scientific Research Applications

- Chemistry this compound is a building block in organic synthesis and a reagent in preparing complex molecules.

- Biology It is used to study enzyme interactions and as a probe in biochemical assays.

- Medicine It is investigated for potential therapeutic properties, including its role as an intermediate in synthesizing pharmaceutical compounds.

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

This compound, also known as DMAPPA, is an organic compound studied in pharmacological research for its potential biological activities. DMAPPA primarily affects biological systems by modulating enzyme activities and receptor interactions. The dimethylamino group enhances its ability to cross cell membranes and interact with intracellular targets.

Case Study: Antimicrobial Efficacy

One study assessed DMAPPA's antimicrobial efficacy in combination with traditional antibiotics. The results showed a synergistic effect when DMAPPA was used with ampicillin against resistant strains of E. coli, suggesting its potential as an adjuvant therapy for treating infections.

Pharmaceutical Development

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride is used as a building block in synthesizing new drugs targeting neurological disorders.

Cosmetic Applications

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride exerts its effects involves interactions with various molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(dimethylamino)-3-phenylpropanoic acid hydrochloride and analogous compounds in terms of substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Chlorinated Derivatives (): The dichloro and hydroxyl substituents in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid confer potent antimicrobial activity against Gram-positive and Gram-negative bacteria. In contrast, the dimethylamino group in the target compound may prioritize interactions with eukaryotic cellular targets (e.g., neurotransmitter receptors) due to its basicity and larger steric profile .

- Amino vs. Dimethylamino Groups (): Primary amines (e.g., (R)-3-amino-3-phenylpropionic acid hydrochloride) are commonly used in peptide synthesis due to their reactivity in amide bond formation. The dimethylamino group, however, reduces nucleophilicity and may shift applications toward small-molecule drugs requiring prolonged half-lives .

Physicochemical Properties

- Solubility: Hydrochloride salts universally improve water solubility. The target compound’s tertiary amine likely offers moderate lipophilicity (logP ~1.5–2.5), bridging the gap between highly polar chlorinated derivatives (logP ~0.5–1.0) and ester prodrugs (e.g., ethyl 3-amino-3-(3-fluorophenyl)propanoate, logP ~2.5–3.0) .

- Synthetic Accessibility: The dimethylamino group can be introduced via reductive amination or nucleophilic substitution, whereas chlorinated derivatives require halogenation under harsh conditions (e.g., Cl₂ gas or electrophilic reagents) .

Pharmacological Potential

- Antimicrobial vs. Therapeutic Applications: Chlorinated phenylpropanoic acids exhibit direct antimicrobial effects, while dimethylamino variants may serve as intermediates for antihistamines or neurologically active drugs (e.g., structural analogs in ) .

- Ester Prodrugs (): Ethyl or methyl esters of amino phenylpropanoic acids are designed for improved absorption, with ester hydrolysis in vivo releasing the active acid. The target compound’s free carboxylic acid group may limit oral bioavailability unless formulated as a prodrug .

Biological Activity

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride, often referred to as DMAPPA, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of DMAPPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMAPPA is characterized by the presence of a dimethylamino group and a phenylpropanoic acid moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHN\O·HCl

- CAS Number : 85608-26-0

DMAPPA's biological activity is largely attributed to its interaction with various biochemical pathways. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and enhanced transcriptional activity.

Table 1: Mechanistic Insights into DMAPPA Activity

| Mechanism | Description |

|---|---|

| HDAC Inhibition | Modulates gene expression by altering histone acetylation levels |

| Neurotransmitter Modulation | Influences the release and uptake of neurotransmitters like acetylcholine |

| Antioxidant Activity | Exhibits properties that may reduce oxidative stress in cells |

Biological Activity and Pharmacological Effects

Research indicates that DMAPPA exhibits various biological activities, including:

- Neuroprotective Effects : DMAPPA has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that DMAPPA may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : DMAPPA has demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice models of Alzheimer's disease indicated that administration of DMAPPA resulted in improved cognitive function and reduced amyloid plaque deposition . The underlying mechanism was attributed to enhanced neurogenesis and synaptic plasticity.

- Antimicrobial Efficacy : In vitro tests revealed that DMAPPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

- Inflammation Reduction : In a controlled study involving inflammatory bowel disease (IBD) models, DMAPPA treatment led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing IBD .

Safety and Toxicology

While DMAPPA shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, DMAPPA does not exhibit significant cytotoxicity. However, further studies are required to fully understand its safety profile, especially with long-term use.

Q & A

Q. What are the common synthetic routes for 3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride, and how are key intermediates validated?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., palladium-catalyzed cross-coupling) followed by hydrochloride salt formation via acid treatment. For example, analogous compounds like 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride are synthesized using 4-acetylbenzaldehyde and nitromethane as starting materials, with purification via column chromatography . Intermediate validation employs techniques like NMR (to confirm dimethylamino and phenyl group integration) and mass spectrometry.

Q. How is the compound’s purity and structural integrity characterized in academic research?

- Methodological Answer : Purity is assessed using HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Structural confirmation combines FT-IR (to identify carboxylic acid and amine functional groups) and X-ray crystallography for solid-state analysis (if single crystals are obtainable). For example, methyl-substituted analogs in use similar protocols to verify stereochemistry and salt formation .

Q. What solubility and stability considerations are critical for handling this compound in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility but requires pH control (e.g., PBS buffer at pH 7.4) to prevent hydrolysis. Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should precede long-term storage. Analogous compounds in recommend desiccated storage at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during large-scale synthesis?

- Methodological Answer : Statistical experimental design (e.g., response surface methodology) identifies optimal parameters like temperature, catalyst loading, and reaction time. For instance, highlights Taguchi methods to reduce variability in similar amino acid derivatives . Computational tools (e.g., density functional theory) predict reaction pathways, as seen in ’s ICReDD framework, which accelerates optimization by integrating quantum calculations with experimental feedback .

Q. How to resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Comparative analysis of assay conditions (e.g., cell lines, buffer composition) is essential. For example, discrepancies in IC50 values may arise from differences in serum protein binding or solvent polarity. ’s comparative methodology advocates for standardized controls and replication across multiple labs to isolate confounding variables . Meta-analyses of published data, as suggested in , can identify trends obscured by experimental noise .

Q. What computational modeling approaches are effective for predicting reactivity and interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. ’s ICReDD framework combines quantum chemical calculations (e.g., Gibbs free energy of activation) with machine learning to prioritize reaction pathways . For biological targets, homology modeling based on crystallized proteins (e.g., serine proteases) predicts binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.